molecular formula C19H19NO3 B3924201 MFCD02332691

MFCD02332691

Cat. No.: B3924201
M. Wt: 309.4 g/mol
InChI Key: FDYJCKROLXALAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD02332691 is a chemical compound identified by its MDL number, though its precise structural identity and CAS number remain unspecified in publicly accessible literature . Available data indicate it is traded in quantities of 100 mg to 1000 mg, with prices ranging from $48 to $149, suggesting its use in laboratory-scale research . The absence of structural or functional descriptors in the provided evidence limits a full characterization, but its classification as an inorganic or organometallic compound is inferred from its MDL numbering format, which aligns with compounds like boronic acids or halogenated aromatics .

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-10-18(22)23-19-15(13)8-9-17(21)16(19)12-20(2)11-14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYJCKROLXALAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN(C)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02332691 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial process also incorporates purification steps, such as distillation and crystallization, to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02332691 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of an oxidizing agent at elevated temperatures, while reduction reactions might require a reducing agent under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions often result in the formation of new functionalized derivatives.

Scientific Research Applications

MFCD02332691 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which MFCD02332691 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

The following compounds share structural or functional similarities with MFCD02332691, based on MDL numbering conventions and industrial applications:

Compound MDL Number Molecular Formula Molecular Weight Key Properties Applications
This compound This compound N/A N/A Price: $48–$149 (100–1000 mg); limited characterization Research reagent (presumed)
(3-Bromo-5-chlorophenyl)boronic acid MFCD13195646 C₆H₅BBrClO₂ 235.27 LogP: 2.15 (XLOGP3); solubility: 0.24 mg/mL; high GI absorption Suzuki-Miyaura cross-coupling reactions
4-Bromo-2-nitrobenzoic acid MFCD00003330 C₇H₅BrNO₄ 246.02 Solubility: 0.687 mg/mL; LogS (ESOL): -2.47; hazardous (H302) Pharmaceutical intermediates
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one MFCD00039227 C₁₀H₉F₃O 202.17 TPSA: 17.07 Ų; BBB permeability: yes; synthetic accessibility: 2.07 Agrochemical synthesis

Key Comparative Insights

  • Reactivity :

    • Boronic acid derivatives (e.g., MFCD13195646) exhibit higher reactivity in cross-coupling reactions compared to nitroaromatics (e.g., MFCD00003330), which are more stable but require harsh reduction conditions .
    • Trifluoromethylated ketones (e.g., MFCD00039227) show enhanced electrophilicity due to electron-withdrawing CF₃ groups, enabling selective nucleophilic additions .
  • Solubility and Bioavailability :

    • MFCD13195646 has moderate solubility (0.24 mg/mL) but superior bioavailability (Score: 0.55) compared to MFCD00003330, which is less soluble (0.687 mg/mL) and carries toxicity risks .
    • This compound’s solubility data are unavailable, limiting direct comparisons.
  • Industrial Relevance: Boronic acids are pivotal in drug discovery (e.g., kinase inhibitors), whereas nitroaromatics like MFCD00003330 serve as precursors for antibiotics .

Research Findings and Data Gaps

Experimental Data Limitations

  • This compound lacks published spectral data (e.g., NMR, IR) or synthetic protocols, hindering mechanistic studies .
  • Analog compounds (e.g., MFCD13195646) are better characterized, with detailed LogP, TPSA, and synthetic pathways documented .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MFCD02332691
Reactant of Route 2
Reactant of Route 2
MFCD02332691

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.